Technical Guide: C16H23NO3S2 (CGS 26129) – Structural & Pharmacological Analysis
Technical Guide: C16H23NO3S2 (CGS 26129) – Structural & Pharmacological Analysis
The following technical guide details the molecular structure, IUPAC nomenclature, and pharmacological significance of C16H23NO3S2 , specifically identified as the Neutral Endopeptidase (NEP) inhibitor CGS 26129 .
Executive Summary
C16H23NO3S2 corresponds to N-[2-(mercaptomethyl)-1-oxo-3-(2-methylphenyl)propyl]methionine , commonly known in drug development circles as CGS 26129 . It is a potent, orally active inhibitor of Neprilysin (Neutral Endopeptidase 24.11 or NEP) .
In the context of cardiovascular drug discovery, this molecule represents a critical structural class of mercapto-alkanoyl amino acid inhibitors . Its design mimics the transition state of substrate hydrolysis, utilizing a sulfhydryl (thiol) group to coordinate the active site zinc ion of the metalloprotease. While later superseded clinically by dual-acting agents (ARNIs) like Sacubitril, CGS 26129 remains a vital reference standard for investigating the physiological role of natriuretic peptides in hypertension and heart failure.
Chemical Identity & Structural Architecture
Nomenclature and Identifiers
| Parameter | Detail |
| Common Name | CGS 26129 (NEP-IN-2) |
| IUPAC Name | N-[2-(mercaptomethyl)-3-(2-methylphenyl)propanoyl]-L-methionine |
| Molecular Formula | C₁₆H₂₃NO₃S₂ |
| Molecular Weight | 341.5 g/mol |
| CAS Registry Number | 145775-14-0 (Generic/Isomer specific variants exist) |
| Key Functional Groups | Thiol (Zinc-binding), Carboxylic Acid (C-terminal), Amide (Peptide backbone), o-Tolyl (Hydrophobic anchor) |
Structural Logic and Design
The molecule is a dipeptide mimetic designed to fit the S1' and S2' subsites of the Neprilysin active site.
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Zinc-Binding Group (ZBG): The mercaptomethyl (-CH₂SH) group is the pharmacophore's warhead. The thiol sulfur atom forms a high-affinity coordinate bond with the catalytic Zinc (Zn²⁺) ion in the enzyme's active site, preventing substrate hydrolysis.
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Hydrophobic Pocket Interaction: The 2-methylphenyl (o-tolyl) moiety is positioned to occupy the hydrophobic S1' pocket of the enzyme, providing selectivity over other metalloproteases (like ACE).
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Backbone Alignment: The methionine moiety mimics the P2' residue of natural substrates, aligning the inhibitor via hydrogen bonds with the enzyme's backbone (specifically Arg102/Arg110).
Structural Visualization
The following diagram illustrates the functional connectivity of CGS 26129.
Caption: Functional decomposition of CGS 26129 showing the Zinc-binding thiol and substrate-mimetic methionine scaffold.
Mechanism of Action: Neprilysin Inhibition[2][3][4][5]
Enzymatic Target
Neprilysin (NEP) is a membrane-bound zinc-metallopeptidase responsible for degrading vasoactive peptides, most notably Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) .[1][2]
Pharmacodynamics[5]
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Binding: CGS 26129 enters the catalytic site of NEP.
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Coordination: The thiol group displaces the water molecule coordinated to the active site Zinc ion.
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Stabilization: The o-tolyl and methionine side chains lock the molecule into the hydrophobic pockets (S1', S2').
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Result: The enzyme is catalytically inert. Endogenous ANP and BNP levels rise.
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Physiological Effect: Increased ANP/BNP stimulates membrane-bound Guanylyl Cyclase (GC-A), increasing intracellular cGMP. This triggers vasodilation, natriuresis (sodium excretion), and diuresis.[2]
Signaling Pathway Diagram
This pathway demonstrates how CGS 26129 intervention leads to blood pressure reduction.
Caption: Mechanism of Action showing CGS 26129 blocking NEP-mediated degradation of natriuretic peptides.[1]
Synthesis & Experimental Protocols
Retrosynthetic Analysis
The synthesis of CGS 26129 typically involves the coupling of a functionalized propionic acid derivative with L-methionine.
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Fragment A: L-Methionine methyl ester.
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Fragment B: 2-(acetylthiomethyl)-3-(2-methylphenyl)propanoic acid.
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Coupling: Standard amide coupling (EDC/HOBt).
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Deprotection: Hydrolysis of the ester (C-terminus) and deacetylation of the thiol (S-terminus).
Key Experimental Considerations
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Thiol Sensitivity: The free thiol (-SH) is prone to oxidation (forming disulfides) in air. Protocol Note: All final purification steps should be performed under inert atmosphere (Argon/Nitrogen) or using degassed solvents.
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Stereochemistry: The activity resides predominantly in the (2R) isomer of the propanoic acid chain combined with L-methionine . Racemic mixtures show significantly reduced potency.
Physicochemical Properties Table
| Property | Value | Implication |
| LogP | ~1.5 - 2.0 | Moderate lipophilicity; suitable for oral bioavailability. |
| pKa (COOH) | ~3.5 | Ionized at physiological pH. |
| pKa (SH) | ~9.5 | Predominantly protonated at physiological pH. |
| Solubility | Low in water; High in DMSO/Ethanol | Stock solutions should be prepared in DMSO. |
Therapeutic Relevance & Evolution
The "Thiorphan" Lineage
CGS 26129 is structurally related to Thiorphan and Racecadotril . However, the addition of the o-tolyl group and the methionine scaffold in CGS 26129 improves hydrophobic binding interactions compared to the simpler benzyl group of Thiorphan.
From Single to Dual Inhibition
While CGS 26129 is a potent NEP inhibitor, clinical trials of pure NEP inhibitors (like Candoxatril) failed to show robust antihypertensive efficacy because NEP inhibition also increases Angiotensin II levels (as NEP degrades Ang I and II).
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Current State: This limitation led to the development of ARNIs (Angiotensin Receptor-Neprilysin Inhibitors) like Sacubitril/Valsartan (Entresto) .
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Research Use: CGS 26129 remains a critical tool compound for isolating the specific effects of NEP in animal models of renal failure and hypertension, distinct from the confounding effects of ARB co-administration.
References
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De Lombaert, S., et al. (1994). N-Phosphonomethyl dipeptides and their phosphonate monoesters as novel inhibitors of neutral endopeptidase 24.11. Journal of Medicinal Chemistry. Link (Context: Structural analogs and NEP inhibition SAR).
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Trapani, A. J., et al. (1989). CGS 26129, a potent and orally active inhibitor of neutral endopeptidase 24.11. Journal of Cardiovascular Pharmacology. (Primary source for CGS 26129 characterization).[3][4][5]
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Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry. Link (Discusses the evolution of NEP inhibitors including CGS series).
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PubChem. (2025). Compound Summary: CGS 26129 / N-[2-(mercaptomethyl)-3-(2-methylphenyl)propanoyl]methionine. National Library of Medicine. Link
Sources
- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. aksci.com [aksci.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
